molecular formula C12H11N B14112837 1-Ethenylnaphthalen-2-amine

1-Ethenylnaphthalen-2-amine

Cat. No.: B14112837
M. Wt: 169.22 g/mol
InChI Key: LYDRHNJELKFSDP-UHFFFAOYSA-N
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Description

1-Vinylnaphthalen-2-amine is an organic compound belonging to the class of naphthylamines It features a vinyl group attached to the naphthalene ring at the 1-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinylnaphthalen-2-amine can be synthesized through several methods. One common approach involves the dehydration of 2-(1-naphthyl)ethanol using potassium bisulfate (KHSO4) under vacuum conditions .

Industrial Production Methods: Industrial production of 1-vinylnaphthalen-2-amine typically involves large-scale dehydration reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as vacuum distillation, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Vinylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Tetrahydro derivatives

    Substitution: Nitro and sulfonic acid derivatives

Comparison with Similar Compounds

Uniqueness: 1-Vinylnaphthalen-2-amine is unique due to the presence of both the vinyl and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo polymerization and participate in various substitution reactions makes it a valuable compound in both academic research and industrial applications.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1-ethenylnaphthalen-2-amine

InChI

InChI=1S/C12H11N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h2-8H,1,13H2

InChI Key

LYDRHNJELKFSDP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

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